N-Nitrosodiethylamine: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Carcinogenic Mechanisms
N-Nitrosodiethylamine: A Comprehensive Technical Guide on its Chemical Properties, Structure, and Carcinogenic Mechanisms
For Researchers, Scientists, and Drug Development Professionals
N-Nitrosodiethylamine (NDEA), a potent genotoxic carcinogen, has garnered significant attention within the scientific and pharmaceutical communities. Its presence as a contaminant in various consumer products and active pharmaceutical ingredients necessitates a thorough understanding of its chemical characteristics and biological activity. This technical guide provides an in-depth overview of the core chemical properties, structure, and carcinogenic mechanisms of NDEA, supplemented with detailed experimental protocols and visual pathway diagrams to support research and development efforts.
Chemical and Physical Properties of N-Nitrosodiethylamine
N-Nitrosodiethylamine is a volatile, light-sensitive, clear yellow oil.[1] A comprehensive summary of its key chemical and physical properties is presented in the table below, facilitating easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C4H10N2O | [2] |
| Molecular Weight | 102.14 g/mol | [2][3] |
| CAS Number | 55-18-5 | [2] |
| Appearance | Clear, slightly yellow liquid | [1][3] |
| Boiling Point | 177 °C | [4][5] |
| Density | 0.95 g/mL | [4][5] |
| Flash Point | 145°F | [6] |
| Vapor Pressure | 5.7 mmHg at 25°C | [3][6] |
| Solubility | Soluble in water, lipids, and other organic solvents. | [1][7] |
| log P (octanol/water) | 0.48 | [8] |
Chemical Structure
N-Nitrosodiethylamine is an organic compound characterized by a nitroso group bonded to a diethylamine. Its chemical formula is (C2H5)2NNO.[2] The presence of the N-nitroso group is central to its carcinogenic activity.
Canonical SMILES: CCN(CC)N=O InChI Key: WBNQDOYYEUMPFS-UHFFFAOYSA-N
Carcinogenic Mechanism and Signaling Pathways
The carcinogenicity of N-Nitrosodiethylamine is primarily attributed to its metabolic activation, which leads to the formation of highly reactive intermediates that can damage DNA. This process is initiated by cytochrome P450 (CYP) enzymes, predominantly CYP2E1 and CYP2A6, in the liver.[9][10]
The metabolic activation proceeds via α-hydroxylation of one of the ethyl groups, forming an unstable α-hydroxy-N-nitrosodiethylamine intermediate. This intermediate spontaneously decomposes to yield an ethyldiazonium ion, which is a potent alkylating agent.[5] This highly reactive electrophile can then form covalent adducts with cellular macromolecules, most critically with DNA. The formation of DNA adducts, such as O6-ethylguanine (O6-EtG) and O4-ethyldeoxythymidine (O4-EtT), is a critical initiating event in NDEA-induced carcinogenesis.[5][9] These adducts can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations. Such mutations can activate proto-oncogenes or inactivate tumor suppressor genes, ultimately leading to uncontrolled cell proliferation and tumor development.[5]
Caption: Metabolic activation and carcinogenic pathway of N-Nitrosodiethylamine.
Experimental Protocols
Accurate and reliable analytical methods are crucial for the detection and quantification of NDEA in various matrices, as well as for studying its metabolic fate and toxicological effects. Below are detailed methodologies for key experiments.
Quantification of N-Nitrosodiethylamine in Pharmaceutical Drug Substances by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
This protocol is adapted for the analysis of NDEA in sartan drug substances.
A. Sample Preparation
-
Weigh approximately 250 mg of the active pharmaceutical ingredient (API) or an equivalent amount of mixed tablet powder into a 15 mL centrifuge tube.
-
Add 10 mL of 1M Sodium Hydroxide (NaOH) solution to the tube.
-
Vortex the mixture briefly and then shake vigorously for at least 5 minutes.
-
Add 2.0 mL of dichloromethane (B109758) to the suspension, vortex briefly, and shake well for another 5 minutes.
-
Centrifuge the suspension at approximately 10,000 x g for at least 5 minutes.
-
Carefully transfer the lower dichloromethane layer into a GC vial for analysis.
B. GC-MS/MS Instrumental Parameters
-
Instrument: Agilent 7010B triple quadrupole GC/MS/MS or equivalent.
-
Injection Mode: Splitless.
-
Inlet Temperature: 220°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 0.5 minutes.
-
Ramp 1: 20°C/min to 160°C, no hold.
-
Ramp 2: 10°C/min to final temperature.
-
-
Carrier Gas: Helium.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
C. Calibration
-
Prepare a mixed nitrosamine (B1359907) stock solution at 1 µg/mL in dichloromethane.
-
Prepare a series of calibration solutions by diluting the stock solution to concentrations ranging from 0.01 to 6.0 ng/mL.
-
Transfer the calibration solutions to GC vials for analysis to generate a calibration curve.
In Vitro Metabolism of N-Nitrosodiethylamine using Liver S9 Fractions
This protocol is designed to assess the metabolic activation of NDEA in a laboratory setting.
A. Reagents and Materials
-
N-Nitrosodiethylamine (NDEA)
-
Hamster or rat liver S9 fraction
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Mammalian cell line (e.g., for subsequent genotoxicity assessment)
B. Enhanced Metabolization Protocol (EMP)
-
Prepare the S9 mix by combining the liver S9 fraction with the NADPH regenerating system in phosphate buffer. The concentration of S9 can be optimized but is typically higher than in standard protocols to enhance metabolic activation.
-
Pre-incubate the S9 mix at 37°C for a short period.
-
Add the desired concentration of NDEA to the S9 mix.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours) to allow for metabolic activation.
-
The resulting mixture containing the metabolites of NDEA can then be used in subsequent assays, such as genotoxicity tests with mammalian cells.
C. Analysis of Metabolites
-
The formation of NDEA metabolites can be analyzed by HPLC or LC-MS/MS to characterize the metabolic profile.
Experimental and Logical Workflow
The investigation of N-Nitrosodiethylamine's properties and biological effects follows a structured workflow, from initial characterization to in-depth toxicological assessment.
Caption: A logical workflow for the comprehensive study of N-Nitrosodiethylamine.
References
- 1. helixchrom.com [helixchrom.com]
- 2. epa.gov [epa.gov]
- 3. HPLC Method for Analysis of N-Nitrosodiethylamine on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. benchchem.com [benchchem.com]
- 6. jopcr.com [jopcr.com]
- 7. edqm.eu [edqm.eu]
- 8. Analysis of N-nitrosodiethylamine by ion chromatography coupled with UV photolysis pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-nitrosodiethylamine mechanistic data and risk assessment: bioactivation, DNA-adduct formation, mutagenicity, and tumor initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
